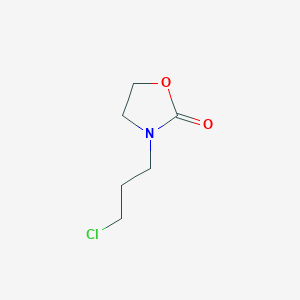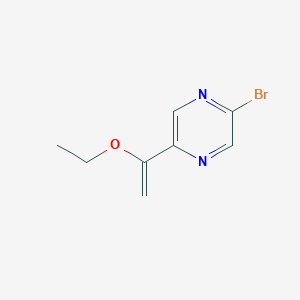
2-bromo-5-(1-ethoxyethenyl)pyrazine
概要
説明
2-bromo-5-(1-ethoxyethenyl)pyrazine is a chemical compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the second position and an ethoxyvinyl group at the fifth position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(1-ethoxyethenyl)pyrazine can be achieved through several synthetic routes. One common method involves the bromination of 5-(1-ethoxyvinyl)pyrazine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Another approach involves the Suzuki-Miyaura coupling reaction, where 5-(1-ethoxyvinyl)pyrazine is coupled with a brominated pyrazine derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters.
化学反応の分析
Types of Reactions
2-bromo-5-(1-ethoxyethenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2-bromo-5-(1-ethoxyethyl)pyrazine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).
Major Products
Substitution: Various substituted pyrazine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 2-Bromo-5-(1-ethoxyethyl)pyrazine.
科学的研究の応用
2-bromo-5-(1-ethoxyethenyl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as electronic and optical materials.
作用機序
The mechanism of action of 2-bromo-5-(1-ethoxyethenyl)pyrazine involves its interaction with specific molecular targets and pathways The bromine atom and ethoxyvinyl group contribute to its reactivity and ability to form covalent bonds with target molecules This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects
類似化合物との比較
2-bromo-5-(1-ethoxyethenyl)pyrazine can be compared with other similar compounds, such as:
2-Bromo-5-methylpyrazine: Similar in structure but with a methyl group instead of an ethoxyvinyl group. It may exhibit different reactivity and biological activities.
5-Bromo-2-ethoxyvinylpyrazine: Similar in structure but with the bromine and ethoxyvinyl groups at different positions. This positional isomer may have distinct chemical and biological properties.
2-Chloro-5-(1-ethoxyvinyl)pyrazine: Similar in structure but with a chlorine atom instead of a bromine atom. The presence of chlorine may alter its reactivity and interactions with target molecules.
特性
分子式 |
C8H9BrN2O |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
2-bromo-5-(1-ethoxyethenyl)pyrazine |
InChI |
InChI=1S/C8H9BrN2O/c1-3-12-6(2)7-4-11-8(9)5-10-7/h4-5H,2-3H2,1H3 |
InChIキー |
DZKBZQCQQHMQSX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C)C1=CN=C(C=N1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
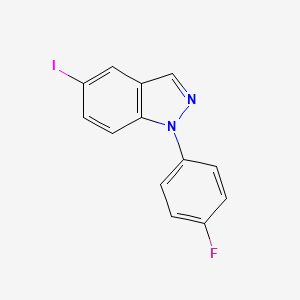
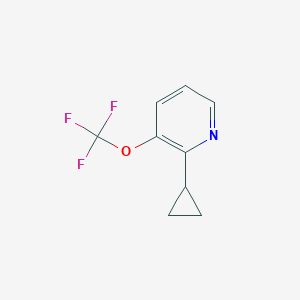

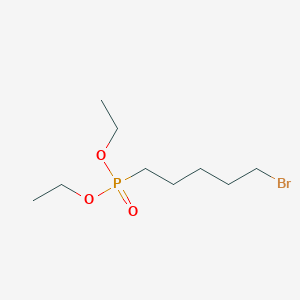
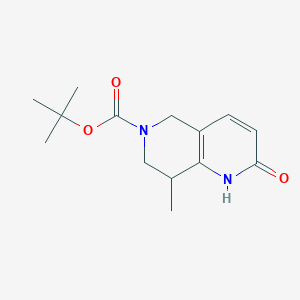
![6-Bromo-4-hydroxypyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8771719.png)


![N-propyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8771760.png)
![Methyl 3-[(dipropylamino)carbonyl]-5-nitrobenzoate](/img/structure/B8771763.png)
